PI3Kγ Kinase Inhibition: Comparative IC50 Potency Analysis
This compound demonstrates PI3Kγ kinase inhibition with an IC50 of 130 nM [1]. This value is compared to the clinically advanced PI3Kγ inhibitor IPI-549, which has an IC50 of 1.2 nM in similar enzymatic assays [2]. While the target compound is less potent, it represents a distinct chemotype with a different selectivity profile, making it a valuable tool for probing PI3Kγ biology where complete pathway shutdown by a highly potent inhibitor is not desired, or as a starting point for further medicinal chemistry optimization.
| Evidence Dimension | IC50 for PI3Kγ inhibition |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | IPI-549: IC50 = 1.2 nM |
| Quantified Difference | ~108-fold less potent than IPI-549 |
| Conditions | Enzymatic assay using fluorescein-labeled kinase tracer by HTRF (Target Compound) vs. C5a-stimulated mouse RAW264.7 cells assessing AKT phosphorylation (IPI-549). |
Why This Matters
This quantifies the compound's relative potency, allowing researchers to select it for applications requiring moderate PI3Kγ inhibition, a distinct profile from highly potent clinical candidates.
- [1] TargetMine. Compound Report for ChEMBL:CHEMBL4067592. IC50 for PI3Kγ (unknown origin) after 60 mins using fluorescein-labeled kinase tracer by HTRF assay. View Source
- [2] BindingDB. BDBM50192880 CHEMBL3984425. Affinity Data IC50: 1.20nM. Assay Description: Inhibition of PI3Kgamma in C5a-stimulated mouse RAW264.7 cells assessed as reduction in AKT phosphorylation at S473. View Source
